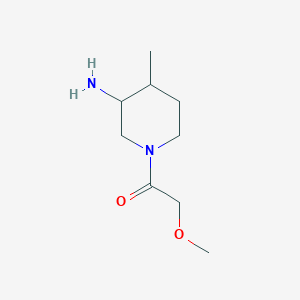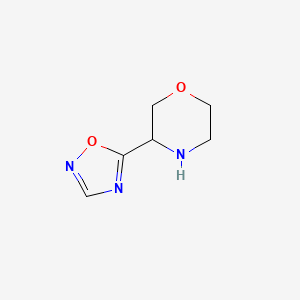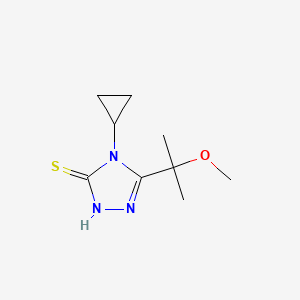
4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is notable for its unique structural features, including a cyclopropyl group and a methoxypropan-2-yl group attached to the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable alkylating agent, such as 2-methoxypropan-2-yl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazole derivatives.
Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride, are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various alkyl or aryl derivatives of the original compound.
科学研究应用
4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-Cyclopropyl-5-(2-hydroxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Cyclopropyl-5-(2-methylpropan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Cyclopropyl-5-(2-ethoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Cyclopropyl-5-(2-methoxypropan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a cyclopropyl group and a methoxypropan-2-yl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
4-cyclopropyl-3-(2-methoxypropan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,13-3)7-10-11-8(14)12(7)6-4-5-6/h6H,4-5H2,1-3H3,(H,11,14) |
InChI 键 |
GXDLXMGLRIHPFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NNC(=S)N1C2CC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


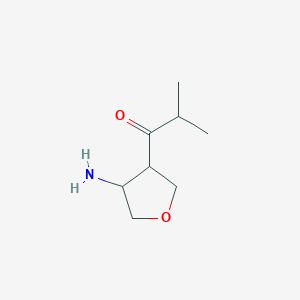
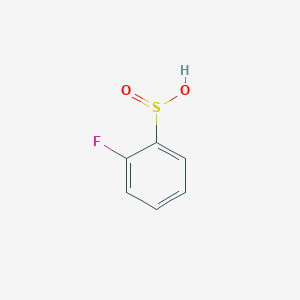
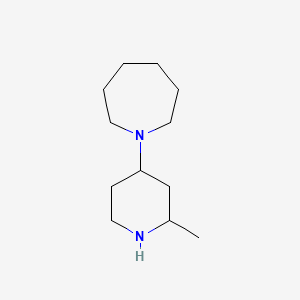
![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
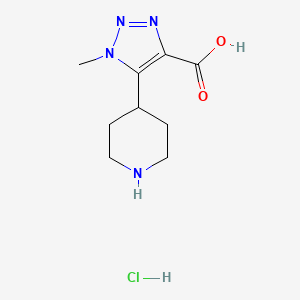
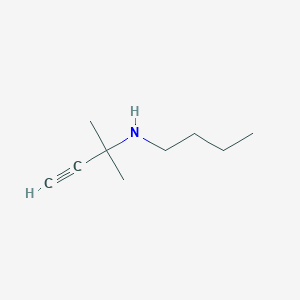
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)

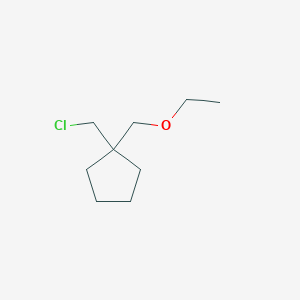
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

